molecular formula C10H11NO B3099875 5-Methoxy-3,4-dihydroisoquinoline CAS No. 1355060-40-0

5-Methoxy-3,4-dihydroisoquinoline

Cat. No.: B3099875
CAS No.: 1355060-40-0
M. Wt: 161.2 g/mol
InChI Key: TUUXVCRBLRRQDM-UHFFFAOYSA-N
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Description

5-Methoxy-3,4-dihydroisoquinoline is a chemical compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The 5-methoxy group and the 3,4-dihydroisoquinoline core structure are significant in medicinal chemistry due to their potential biological activities and pharmacological properties.

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their anticonvulsant activity . The compound may interact with the benzodiazepine (BZD)-binding site of the γ-aminobutyric acid A (GABA A) receptor .

Mode of Action

It is suggested that the compound might bind to the bzd receptors, which are part of the gaba a receptor . This interaction could potentially alter the receptor’s function, leading to changes in neuronal excitability.

Biochemical Pathways

The compound’s potential interaction with the gaba a receptor suggests it may influence gabaergic neurotransmission . This could affect various downstream effects, including neuronal excitability and transmission of nerve signals.

Pharmacokinetics

The introduction of substituents at the 3-position in 3,4-dihydroisoquinolinone derivatives generally improves their biostability , which could potentially enhance the bioavailability of 5-Methoxy-3,4-dihydroisoquinoline.

Result of Action

Similar compounds have shown significant anticonvulsant activity in maximal electroshock (mes) tests . This suggests that this compound might have potential therapeutic effects in the management of convulsive disorders.

Action Environment

The co-modulated electronic environment for ni(ii)/ni(iii) redox-looping in coni-ldh has been shown to boost the selectivity of 3,4-dihydroisoquinoline for the indirect electrooxidation process of thiq . This suggests that the electronic environment could potentially influence the action of this compound.

Biochemical Analysis

Biochemical Properties

5-Methoxy-3,4-dihydroisoquinoline is involved in biochemical reactions that are crucial for its biological and pharmacological properties . This is because the substituent prevents oxidation of the unsubstituted 3-position

Cellular Effects

Similar compounds, such as 1,2,3,4-tetrahydroisoquinolines, have been shown to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that the Co-modulated electronic environment for Ni (II)/Ni (III) redox-looping in CoNi-LDH is the main factor to boost the selectivity of 3,4-dihydroisoquinoline for the indirect electrooxidation process of THIQ .

Temporal Effects in Laboratory Settings

In a typical synthesis procedure, the reaction mixture was warmed to 80 °C for 12 hours .

Dosage Effects in Animal Models

Similar compounds, such as 9- (exyloxy)-5,6-dihydro- [1,2,4]triazolo [3,4- a ]isoquinolin-3 (2 H )-one ( 9a), showed significant anticonvulsant activity in MES tests with an ED 50 value of 63.31 mg/kg .

Metabolic Pathways

It is known that the Bischler-Napieralski Reaction allows the synthesis of 3,4-dihydroisoquinolines from the β-ethylamides of electron-rich arenes using condensation reagents such as P 2 O 5, POCl 3 or ZnCl 2 .

Transport and Distribution

Similar compounds, such as 1,2,3,4-tetrahydroisoquinolines, have been shown to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Subcellular Localization

The development of the σ 2 selective fluorescent probes has proven to be useful for studying subcellular localization and biological functions of the σ 2 receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 5-methoxy-3,4-dihydroisoquinoline involves the Bischler-Napieralski reaction. This reaction typically starts with the condensation of a β-phenylethylamine derivative with an aldehyde or ketone, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) .

Another method involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3,4-dihydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinoline derivatives.

    Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Methoxy-3,4-dihydroisoquinoline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A related compound with similar structural features but different biological activities.

    3,4-Dihydroisoquinoline: Lacks the methoxy group, which can significantly alter its chemical and biological properties.

    5-Methoxy-1,2,3,4-tetrahydroisoquinoline: Similar to 5-methoxy-3,4-dihydroisoquinoline but with additional hydrogenation.

Uniqueness

This compound is unique due to the presence of the methoxy group at the 5-position, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its stability and modify its pharmacological profile compared to other isoquinoline derivatives .

Properties

IUPAC Name

5-methoxy-3,4-dihydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-12-10-4-2-3-8-7-11-6-5-9(8)10/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUXVCRBLRRQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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